5-(Bromomethyl)-4-methyl-1,3-thiazole hydrobromide
Overview
Description
“5-(Bromomethyl)-1-methyl-1H-pyrazole hydrobromide” is a compound with the CAS Number: 1855907-09-3. It has a molecular weight of 255.94 and its IUPAC name is 5-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide .
Synthesis Analysis
While specific synthesis methods for “5-(Bromomethyl)-4-methyl-1,3-thiazole hydrobromide” were not found, a related compound, “5-Methyl-3-(bromomethyl)pyridine”, was synthesized using 5-methylnicotinic acid as the starting material, with a 65.9% overall yield . This method was reported to be simple, efficient, and environmentally friendly .
Molecular Structure Analysis
The molecular structure of a similar compound, “2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine hydrobromide”, has been reported. It has a molecular formula of C9H13Br2NO and an average mass of 311.014 Da .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” were not found, it’s worth noting that bromination of 3,5-dimethylpyridine can be difficult to control and produces large amounts of dibromo-substituted compounds .
Scientific Research Applications
Bromination Specificity
Research by Saldabol et al. (1975) explored the bromination of derivatives of imidazo[2,1-b]thiazole, which is structurally related to 5-(Bromomethyl)-4-methyl-1,3-thiazole hydrobromide. They found that the presence of a methyl group in certain positions significantly influences the bromination pathway, leading to specific derivatives (Saldabol et al., 1975).
Synthesis and Functionalization
Litvinchuk et al. (2018) reported on the synthesis of 2-alkylidene-5-(bromomethyl)-2,3-dihydro-1,3-thiazoles. Their method, which involves the reaction with N-bromosuccinimide, is used for selective synthesis of 5-methyl-functionalized derivatives, showcasing a route for the synthesis and functionalization of similar thiazole compounds (Litvinchuk et al., 2018).
Role in Thiazole Synthesis
A study by Lin et al. (2009) demonstrated the synthesis of 5-(Hydroxymethyl)thiazole, a compound similar to this compound, as a building block for biologically active compounds. Their method indicates the versatility and potential applications of thiazole derivatives in biological research (Lin et al., 2009).
Cyclization Reactions
The research by Kim et al. (2020) on cyclization reactions involving thiazole derivatives, including the formation of 3-bromomethyl[1,3]thiazolo-[3,2-c]quinazolinium bromide, provides insight into the chemical behavior of thiazole compounds under different conditions, which is relevant for understanding the chemistry of this compound (Kim et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
Brominated compounds often interact with various enzymes and receptors in the body
Mode of Action
Brominated compounds often act through mechanisms such as free radical bromination, nucleophilic substitution, and oxidation . The bromine atom in the compound can form a bond with a target molecule, leading to changes in the target’s structure and function .
Biochemical Pathways
Brominated compounds can influence various biochemical pathways, including those involving thiamine-dependent enzymes . These enzymes play crucial roles in basic metabolism, and their disruption can have significant downstream effects .
Pharmacokinetics
Brominated compounds are generally well-absorbed and can distribute throughout the body . They are typically metabolized by the liver and excreted via the kidneys .
Result of Action
Brominated compounds can have various effects, depending on their specific targets and mode of action . They can lead to changes in enzyme activity, receptor function, and cellular signaling pathways .
Action Environment
The action, efficacy, and stability of 5-(Bromomethyl)-4-methyl-1,3-thiazole hydrobromide can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other compounds, and the specific characteristics of the target cells or tissues .
Properties
IUPAC Name |
5-(bromomethyl)-4-methyl-1,3-thiazole;hydrobromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNS.BrH/c1-4-5(2-6)8-3-7-4;/h3H,2H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPJLBVOKUNTHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CBr.Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Br2NS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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